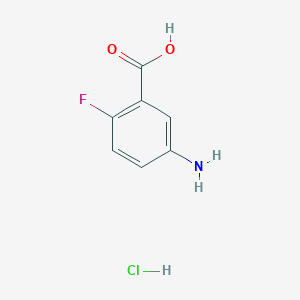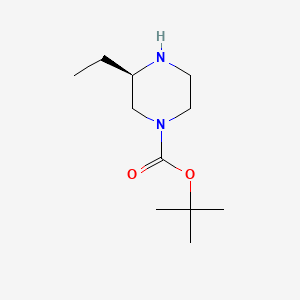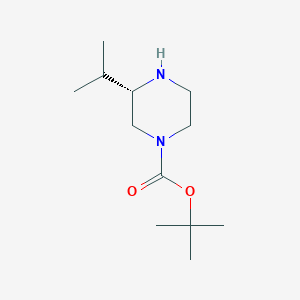![molecular formula C18H13F3N2O3 B1292779 2-Cyano-3-(3,4-dihydroxyphenyl)-N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide CAS No. 581797-29-7](/img/structure/B1292779.png)
2-Cyano-3-(3,4-dihydroxyphenyl)-N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-Cyano-3-(3,4-dihydroxyphenyl)-N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound can be confirmed using various spectroscopic techniques such as 1H NMR and 13C NMR . Unfortunately, the specific NMR data for this compound is not available in the literature.
Wissenschaftliche Forschungsanwendungen
Biomedical Applications: Injectable Hydrogels
This compound has been explored for its potential in creating injectable hydrogels for biomedical applications . By bioconjugating dihydroxy phenolic acids to a gelatin backbone, researchers have developed hydrogels with properties like biocompatibility, controlled biodegradability, and antioxidant capabilities. These hydrogels can be used for drug delivery systems, wound healing, and as scaffolds for tissue engineering.
Luminescent Materials: Chiral Luminescent Hosts
The compound forms the basis for supramolecular luminescent systems . These systems, which include triphenylamine-based luminescent acids, can act as selective sensors for solvents like acetonitrile. They exhibit solvent-dependent luminescent changes and could be used in the development of optical materials and sensors.
Dye-Sensitized Solar Cells (DSSCs)
Researchers have synthesized dyes based on this compound for use in dye-sensitized solar cells (DSSCs) . The compound’s structure allows for efficient electron transfer processes, making it a suitable sensitizer for solar cells. This application is crucial for the development of renewable energy technologies.
Organic Electronics: Electrochemical Cell Applications
The compound has been utilized in the synthesis of organic dyes for electrochemical cell applications . These dyes can be used in various organic electronic devices, including organic light-emitting diodes (OLEDs) and other display technologies.
Antioxidant Properties: Radical Scavenging
Due to its dihydroxy phenolic structure, the compound exhibits antioxidant properties . It can act as a radical scavenger, which is valuable in the development of pharmaceuticals and skincare products that aim to protect against oxidative stress.
Antimicrobial Activity: Bioconjugated Materials
The bioconjugation of this compound with other materials has shown antimicrobial activity . This property is particularly useful in creating antimicrobial coatings and treatments for medical devices and implants to prevent infections.
Photophysical Studies: Luminescence Sensing
The compound’s ability to change luminescence based on the environment makes it an excellent candidate for photophysical studies . It can be used to understand luminescence mechanisms and develop new materials for sensing applications.
Chemical Sensing: Selective CH3CN Sensor
As part of a supramolecular system, the compound acts as a selective sensor for acetonitrile (CH3CN) . This application is significant for environmental monitoring and industrial processes where specific chemical detection is required.
Eigenschaften
IUPAC Name |
2-cyano-3-(3,4-dihydroxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O3/c19-18(20,21)14-3-1-2-12(7-14)10-23-17(26)13(9-22)6-11-4-5-15(24)16(25)8-11/h1-8,24-25H,10H2,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZPIGMULPRVPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70648014 |
Source


|
| Record name | 2-Cyano-3-(3,4-dihydroxyphenyl)-N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-3-(3,4-dihydroxyphenyl)-N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide | |
CAS RN |
581797-29-7 |
Source


|
| Record name | 2-Cyano-3-(3,4-dihydroxyphenyl)-N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

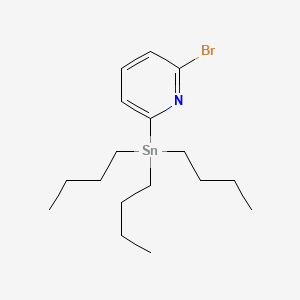
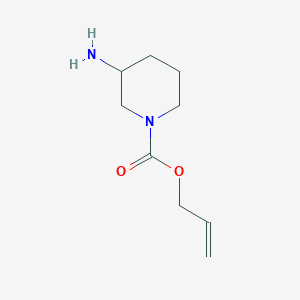
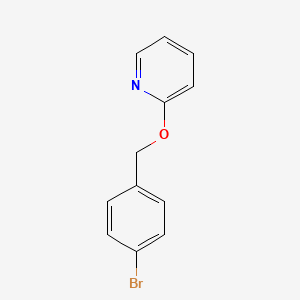

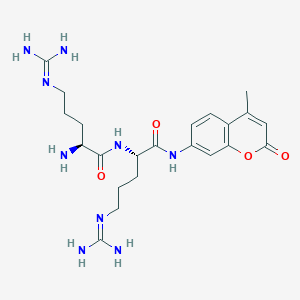
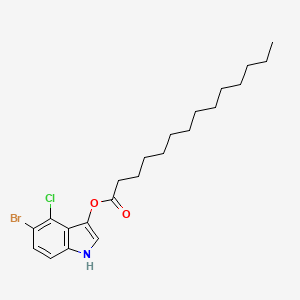
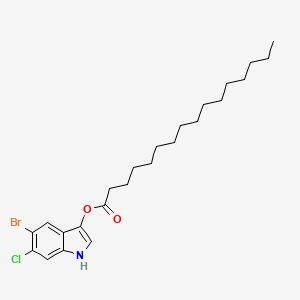
![(S)-[(2R,4R,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride](/img/structure/B1292708.png)
![4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid](/img/structure/B1292710.png)
